3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one

Catalog No.
S614323
CAS No.
165534-43-0
M.F
C11H14N3O5P
M. Wt
299.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)...

CAS Number

165534-43-0

Product Name

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one

IUPAC Name

diethyl (4-oxo-1,2,3-benzotriazin-3-yl) phosphate

Molecular Formula

C11H14N3O5P

Molecular Weight

299.22 g/mol

InChI

InChI=1S/C11H14N3O5P/c1-3-17-20(16,18-4-2)19-14-11(15)9-7-5-6-8-10(9)12-13-14/h5-8H,3-4H2,1-2H3

InChI Key

AJDPNPAGZMZOMN-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)ON1C(=O)C2=CC=CC=C2N=N1

Synonyms

165534-43-0;DEPBT;3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one;3-(Diethoxyphosphoryloxy)-1,2,3-benzotrizin-4(3H)-one;Diethyl(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)phosphate;MFCD01236967;SBB059481;3-(diethoxyphosphoryloxy)-3h-benzo[d][1,2,3]triazin-4-one;diethyl(4-oxo-1,2,3-benzotriazin-3-yl)phosphate;3-diethoxyphosphoryloxy-1,2,3-benzotriazin-4(3h)-one;3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4-(3h)-one;diethyl4-oxobenzo[d][1,2,3]triazin-3(4h)-ylphosphate;3-[(diethoxyphosphinyl)oxy]-1,2,3-benzotriazin-4(3h)-one;diethyl4-oxobenzo[d]1,2,3-triazin-3-ylphosphate;495964_ALDRICH;PubChem12710;ACMC-209dsm;AC1N8E2T;SCHEMBL76069;KSC490C6T;C11H14N3O5P;CTK3J0169;AJDPNPAGZMZOMN-UHFFFAOYSA-N;MolPort-000-165-528;ZINC2573666

Canonical SMILES

CCOP(=O)(OCC)ON1C(=O)C2=CC=CC=C2N=N1

Function:

DEPBT is a coupling reagent used in organic synthesis for the formation of amide bonds. It is particularly valuable due to its remarkable resistance to racemization, a process that can lead to the formation of unwanted stereoisomers during the reaction. This property makes DEPBT a valuable tool for researchers who need to synthesize pure enantiopure (single stereoisomer) amides. [Source: National Institutes of Health, ]

Mechanism:

DEPBT activates the carboxylic acid component of the amide bond formation by forming a mixed anhydride intermediate. This intermediate reacts with the amine component to form the desired amide bond. The key to DEPBT's resistance to racemization is its ability to form a five-membered ring intermediate with the amine, which minimizes the possibility of rotation around the bond that would lead to racemization. [Source: National Institutes of Health, ]

Advantages:

Compared to other commonly used coupling reagents for amide bond formation, DEPBT offers several advantages:

  • Superior resistance to racemization: This is crucial for synthesizing pure enantiopure amides, which are often essential for drug development and other applications.
  • Broad applicability: DEPBT can be used with a wide variety of carboxylic acids and amines, making it a versatile tool for researchers.
  • Mild reaction conditions: DEPBT can be used under mild reaction conditions, which can be beneficial for synthesizing sensitive molecules. [Source: National Institutes of Health, ]

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, commonly referred to as DEPBT, is a chemical compound with the molecular formula C₁₁H₁₄N₃O₅P. It is characterized by its unique structure, which includes a benzotriazinone moiety and a diethoxyphosphoryloxy group. This compound is primarily utilized as a coupling reagent in organic synthesis, particularly in the formation of amide bonds. Its notable feature is its remarkable resistance to racemization, making it valuable in synthesizing enantiopure compounds .

  • DEPBT activates the carboxylic acid group of one amino acid, making it more susceptible to nucleophilic attack by the amine group of another amino acid. This facilitates amide bond formation between the two amino acids [].
  • No specific information on the safety hazards of DEPBT is readily available in scientific publications.
  • However, as with most chemicals, it is advisable to handle DEPBT with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment.

DEPBT facilitates the formation of amide bonds by activating carboxylic acids through the formation of a mixed anhydride intermediate. This intermediate then reacts with an amine to yield the desired amide product. The mechanism involves the formation of a five-membered ring intermediate with the amine, which significantly reduces the likelihood of racemization during the reaction process .

Key Reactions:

  • Amide Bond Formation:
    • Reaction: Carboxylic Acid + Amine → Amide + DEPBT byproduct
  • Activation of Carboxylic Acids:
    • Formation of mixed anhydride intermediates.

The synthesis of 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one typically involves several steps:

  • Formation of Benzotriazinone: This can be achieved through cyclization reactions involving appropriate precursors.
  • Phosphorylation: The introduction of the diethoxyphosphoryloxy group is performed using phosphorus oxychloride or similar reagents.
  • Purification: The final product is purified through crystallization or chromatography to obtain high purity levels.

DEPBT is predominantly utilized in:

  • Peptide Synthesis: As a coupling reagent for forming peptide bonds.
  • Organic Synthesis: In various organic transformations where amide bonds are required.
  • Pharmaceutical Development: Potentially in the synthesis of bioactive compounds due to its unique properties.

Several compounds exhibit similar functionalities or structures to 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one. These include:

Compound NameStructure TypeUnique Feature
DiisopropylcarbodiimideCoupling ReagentCommonly used but less resistant to racemization
N-HydroxysuccinimideCoupling ReagentOften used in peptide synthesis but may lead to side reactions
1-HydroxybenzotriazoleCoupling ReagentMore reactive but lacks specificity compared to DEPBT

DEPBT stands out due to its exceptional resistance to racemization and ability to form stable intermediates, making it particularly suitable for synthesizing pure enantiomers .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

DEPBT

Dates

Modify: 2023-08-15

Explore Compound Types